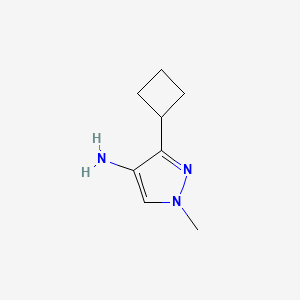
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE is a chemical compound with the molecular formula C8H13N3. It is a member of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a cyclobutyl group attached to the pyrazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of cyclobutanone with hydrazine to form the cyclobutyl hydrazone intermediate. This intermediate is then subjected to cyclization with methylhydrazine to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclobutyl hydrazone and its subsequent cyclization. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Lacks the cyclobutyl group, resulting in different chemical properties.
3-Cyclobutyl-1H-pyrazol-4-amine: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
3-CYCLOBUTYL-1-METHYL-1H-PYRAZOL-4-AMINE is unique due to the presence of both cyclobutyl and methyl groups on the pyrazole ring
Properties
CAS No. |
1393101-18-2 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 |
IUPAC Name |
3-cyclobutyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-11-5-7(9)8(10-11)6-3-2-4-6/h5-6H,2-4,9H2,1H3 |
InChI Key |
YHMJZEHNPAQYLH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C2CCC2)N |
Canonical SMILES |
CN1C=C(C(=N1)C2CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B1652053.png)
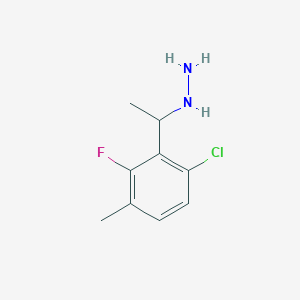
![Methyl 3-[(dimethylamino)methyl]-5-fluorobenzoate](/img/structure/B1652055.png)
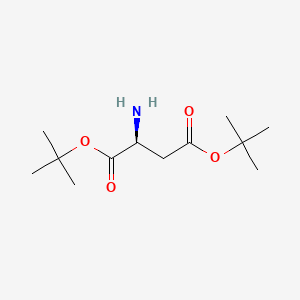
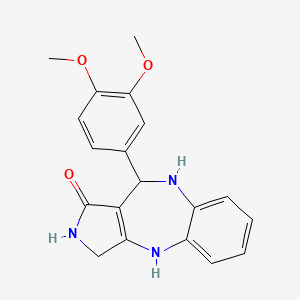
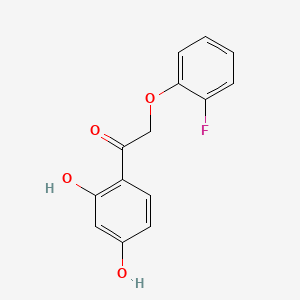
![4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1652062.png)

![(2S)-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1652064.png)
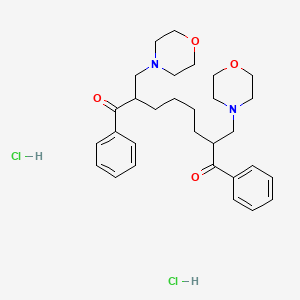

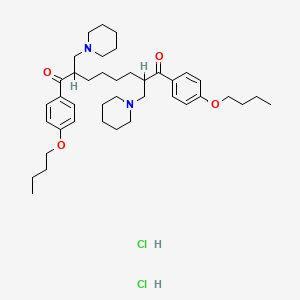
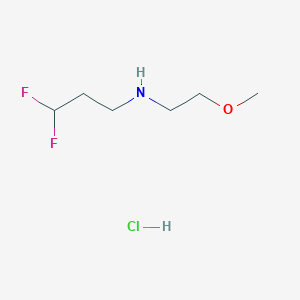
![1-(3-Amino-10,11-dihydro-dibenzo[b,f]-azepin-5-yl)-ethanone hydrochloride](/img/structure/B1652076.png)
